molecular formula C3H5ClN2S B1394989 Isothiazol-4-amine hydrochloride CAS No. 64527-29-3

Isothiazol-4-amine hydrochloride

Cat. No.: B1394989
CAS No.: 64527-29-3
M. Wt: 136.6 g/mol
InChI Key: HZDCYJWMJZADPX-UHFFFAOYSA-N
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Description

Isothiazol-4-amine hydrochloride is a compound belonging to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Isothiazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with enzymes, proteins, and other biomolecules, primarily through the formation of mixed disulfides with thiol-containing enzymes. These interactions inhibit the activity of life-sustaining enzymes, leading to antimicrobial effects . The compound is known to inhibit enzymes with thiol groups at their active sites, such as dehydrogenases and proteases . This inhibition disrupts critical physiological functions, including growth, respiration, and energy generation in microbial cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form mixed disulfides with thiol-containing compounds, such as glutathione and cysteine, leads to the impairment of key cellular functions . This results in cellular growth inhibition and, ultimately, cell death. The compound’s antimicrobial activity is attributed to its rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting their activity . This inhibition disrupts metabolic pathways involving dehydrogenase enzymes, leading to the production of free radicals and the destruction of protein thiols . The compound’s antimicrobial effects are due to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For example, in solutions buffered at pH 4, the compound degrades quickly, with a half-life of 6.8 days . At higher pH levels, the degradation rate increases, with a half-life of 1.2 days at pH 7 . Long-term effects on cellular function include the inhibition of microbial growth and biofouling in industrial water treatment applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls microbial growth without causing significant adverse effects . At high doses, toxic effects may be observed, including skin irritations and allergies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and metabolism in microbial cells . This disruption results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The compound’s antimicrobial activity is due to its ability to inhibit life-sustaining enzymes with thiol groups at their active sites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its distribution in aqueous environments, allowing it to reach target sites within cells . The compound’s interactions with thiol-containing enzymes and proteins play a crucial role in its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize to specific compartments or organelles, where it exerts its antimicrobial effects . For example, the compound may localize to peroxisomes, where it participates in the catabolism of polyamines and the production of hydrogen peroxide . This localization is crucial for its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptopropionamide with chlorinating agents to form the isothiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the chlorination of 3-mercaptopropionamide followed by purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isothiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reaction and conditions used.

Scientific Research Applications

Isothiazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential for this compound in the treatment of diseases such as cancer and inflammatory conditions due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used as a biocide in industrial water treatment and as a preservative in various products to prevent microbial growth.

Comparison with Similar Compounds

    Methylisothiazolinone: Another isothiazole derivative with strong antimicrobial properties.

    Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a preservative.

    Benzisothiazolinone: Widely used in industrial applications for its biocidal properties.

Uniqueness: Isothiazol-4-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form stable mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1,2-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCYJWMJZADPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696349
Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-29-3
Record name 4-Isothiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64527-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Thiazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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